Phenoxathiin
Overview
Description
Phenoxathiin, also known as dibenzooxathiane, is a heterocyclic compound with the molecular formula C₁₂H₈OS. It is characterized by a tricyclic structure consisting of two benzene rings fused to a central sulfur-containing ring. This compound is notable for its applications in the production of polyamides and polyimides, as well as its presence in various pharmaceutically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenoxathiin can be synthesized through several methods. One common approach involves the Ferrario reaction, where diphenyl ether reacts with sulfur in the presence of aluminum chloride. Another method includes the iron-catalyzed C–H thioarylation of phenols using N-(2-bromophenylthio)succinimide, followed by a copper-mediated Ullmann-type C–O bond-forming cyclization reaction .
Industrial Production Methods: Industrial production of this compound often employs the Ferrario reaction due to its efficiency and scalability. This method involves the reaction of diphenyl ether with sulfur and aluminum chloride under controlled conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Phenoxathiin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents are introduced into the benzene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Phenoxathiin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials with unique optical properties.
Biology: this compound derivatives have been studied for their biological activities, including antifungal and antibacterial properties.
Medicine: Some this compound derivatives act as inhibitors of enzymes such as thrombin and monoamine oxidase A, making them potential candidates for therapeutic agents.
Industry: this compound is used in the production of high-performance polymers like polyamides and polyimides, which are essential in various industrial applications
Mechanism of Action
The mechanism of action of phenoxathiin and its derivatives involves interactions with specific molecular targets and pathways. For example, this compound derivatives that inhibit thrombin do so by binding to the active site of the enzyme, thereby preventing its interaction with substrates. Similarly, inhibitors of monoamine oxidase A interact with the enzyme’s active site, blocking the oxidation of monoamines .
Comparison with Similar Compounds
Phenothiazine: Used in antipsychotic and antihistamine medications.
Dibenzothiophene: Found in fossil fuels and used in the study of sulfur compounds in petroleum
Phenoxathiin’s unique combination of chemical reactivity, biological activity, and industrial applications distinguishes it from these similar compounds.
Properties
IUPAC Name |
phenoxathiine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGGHOYGKMUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
Record name | DIBENZOOXATHIANE | |
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DSSTOX Substance ID |
DTXSID4024937 | |
Record name | Phenoxathiin | |
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Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-white solid. (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
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Boiling Point |
592 °F at 745 mmHg (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
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CAS No. |
262-20-4 | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Record name | Phenoxathiin | |
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Record name | PHENOXATHIIN | |
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Melting Point |
138 to 140 °F (NTP, 1992) | |
Record name | DIBENZOOXATHIANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20118 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenoxathiin?
A1: this compound has a molecular formula of C12H8OS and a molecular weight of 188.26 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have characterized this compound using various spectroscopic techniques. Studies commonly report data from UV-Visible, FT-IR, 1H NMR, and 13C NMR spectroscopy to confirm the structure and analyze its properties. [, , , , , , , , ]
Q3: What is the spatial arrangement of atoms in this compound?
A3: this compound exists in a nonplanar conformation due to the folding along the oxygen-sulfur axis. This folding, characterized by the dihedral angle between the two benzene rings, can vary depending on the substituents present and their influence on the molecule's overall geometry. [, ]
Q4: What are some common methods for synthesizing this compound derivatives?
A4: Several synthetic routes have been explored for this compound derivatives. Some prominent methods include:
- Mauthner Synthesis: This classical approach involves the cyclization of 2-hydroxythiophenols with 2-halonitrobenzenes. []
- Intramolecular Radical Substitution: This method utilizes 2-aminophenyl 2-thiophenyl ethers, exploiting radical chemistry to form the this compound core. []
- Iron-Catalyzed C-H Thioarylation: A more recent development involves a two-step process starting from phenols, employing iron and copper-mediated reactions to achieve thioarylation followed by cyclization. []
- Aryne Reactions with Thiosulfonates: This approach utilizes aryne intermediates generated from readily available precursors to react with thiosulfonates, offering a streamlined approach to this compound synthesis. []
- Deoxygenation of Aromatic Sulfoxides: Utilizing thionyl chloride in the presence of a chlorine-trapping agent like cyclohexene allows for the conversion of diphenyl ether derivatives into phenoxathiins. []
Q5: How does the this compound cation radical react with alkenes?
A5: this compound cation radicals add to alkenes stereospecifically, forming bis(10-phenoxathiiniumyl)alkane adducts. The reaction proceeds through a trans addition mechanism, attributed to the formation of an episulfonium cation radical intermediate. []
Q6: What happens when this compound cation radical adducts react with basic alumina?
A6: Treatment of bis(10-phenoxathiiniumyl)alkane adducts with basic alumina leads to elimination reactions, generating (10-phenoxathiiniumyl)alkenes. The stereochemistry of the resulting alkenes depends on the configuration of the starting adduct. []
Q7: What are some of the applications of this compound derivatives?
A7: this compound derivatives have found applications in various fields, including:
- Pharmaceuticals: As the core structure in several drugs, particularly those targeting the central nervous system. [, , ]
- Materials Science: this compound units have been incorporated into polymers to enhance properties such as solubility and thermal stability. [, ]
- Fluorescent probes: Certain this compound derivatives exhibit fluorescence, making them valuable tools in analytical chemistry and materials science. [, , ]
Q8: How does the presence of a this compound unit influence polymer properties?
A8: Incorporating this compound units into polymer chains can significantly impact their properties. For example, polyamides containing this compound units have demonstrated higher solubility in polar solvents and improved thermal stability compared to analogous polymers lacking these units. []
Q9: Are there any catalytic applications of this compound or its derivatives?
A9: While not as widely explored as other applications, this compound derivatives have shown potential in catalytic applications. For instance, some studies suggest that the presence of a this compound moiety can influence the reactivity and selectivity of catalysts in organic reactions. []
Q10: How do structural modifications of this compound affect its biological activity?
A10: The biological activity of this compound derivatives is highly sensitive to structural changes. * Position of Substituents: The position of substituents on the this compound core significantly impacts the interaction with biological targets. For example, 1-substituted this compound 10,10-dioxides have shown selectivity for monoamine oxidase A (MAO-A) inhibition. []* Size and Nature of Substituents: The size and lipophilicity of substituents play a crucial role in determining potency and selectivity for specific targets. For instance, small, lipophilic groups at the 1-position of this compound 10,10-dioxide favor MAO-A inhibition. []* Oxidation State of Sulfur: The oxidation state of the sulfur atom in the this compound ring can influence its pharmacological activity. Studies have explored the SAR of this compound sulfoxides and sulfones, revealing differences in their biological profiles. [, ]
Q11: Have computational methods been applied to study this compound and its derivatives?
A11: Yes, computational chemistry has played a significant role in understanding this compound's properties and behavior. * Conformational Analysis: Molecular mechanics and quantum chemical calculations have been employed to investigate the conformational preferences of this compound and its derivatives. These studies provide insights into the influence of substituents and the surrounding environment on the molecule's shape. []* Structure-Activity Relationships (SAR): Quantitative structure-activity relationship (QSAR) studies have explored the correlation between the molecular structure of this compound derivatives and their biological activities. These models help predict the activity of new derivatives and guide the design of more potent and selective compounds. []* Reaction Mechanisms: Computational methods can elucidate the mechanisms of reactions involving this compound and its derivatives, providing valuable information for optimizing synthetic strategies and developing new catalytic applications. [, ]
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